Pyrrolopyrimidine nucleosiden en nucleotiden

Pyrrolopyrimidine nucleosides and nucleotides are a class of compounds derived from the fusion of pyrrole and pyrimidine rings, forming a heterocyclic structure. These molecules exhibit unique biological activities due to their distinct chemical properties. In the field of pharmaceuticals, they have shown promising potential as therapeutic agents for various diseases, including viral infections, cancer, and neurological disorders.

Pyrrolopyrimidine nucleosides are analogs of natural nucleosides, with modifications in their ring structures that enhance their stability and bioavailability. Similarly, pyrrolopyrimidine nucleotides act as active metabolites involved in cellular processes such as DNA synthesis and repair. Their design typically involves the optimization of pharmacokinetic properties to improve therapeutic efficacy while minimizing side effects.

These compounds are often synthesized through complex chemical reactions involving steps like condensation, ring formation, and functional group modifications. The resultant pyrrolopyrimidine nucleosides and nucleotides can be further customized with various substituents to target specific cellular mechanisms or pathways, making them versatile tools in drug development.

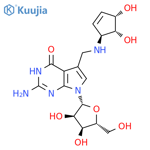

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

|

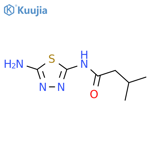

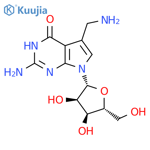

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile,4-amino-7-(2-C-methyl-b-D-ribofuranosyl)- | 141232-24-8 | C13H15N5O4 |

|

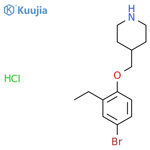

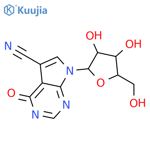

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,5-methyl-7-(2-C-methyl-b-D-ribofuranosyl)- | 443642-53-3 | C13H18N4O4 |

|

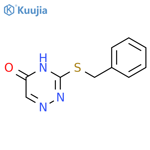

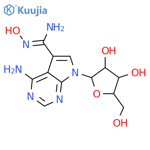

7H-Pyrrolo[2,3-d]pyrimidine-5-carbothioamide,4-amino-7-b-D-ribofuranosyl- | 22242-90-6 | C12H15N5O4S |

|

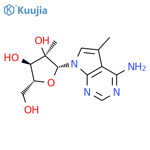

7-(Aminomethyl)-7-deazaguanosine | 66048-70-2 | C12H17N5O5 |

|

Jaspamycin | 22242-96-2 | C12H12N4O5 |

|

NSC 107512 | 22242-89-3 | C12H16N6O5 |

|

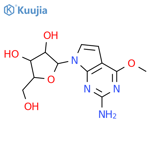

4-Methoxy-7-β-D-ribofuranosyl-7H-pyrrolo2,3-dpyrimidin-2-amine | 115479-42-0 | C12H16N4O5 |

|

Nucleoside Q | 57072-36-3 | C17H23N5O7 |

|

7H-Pyrrolo[2,3-d]pyrimidine,7-b-D-ribofuranosyl- | 16754-83-9 | C11H13N3O4 |

|

4-Chloro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo2,3-dpyrimidine | 443642-33-9 | C12H14ClN3O4 |

Gerelateerde literatuur

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

Aanbevolen leveranciers

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten